![molecular formula C26H24N4O2S2 B2633746 4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-19-1](/img/structure/B2633746.png)
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
Molecular Structure Analysis
The molecular formula of the compound is C23H25N5O4S . The molecular weight is 467.5407 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.5407 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources .Scientific Research Applications
1. Modulators of Mas-Related G-Protein Receptor X2 (MRGPRX2) This compound has been identified as a potential modulator of MRGPRX2 . MRGPRX2 is a receptor that mediates disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD . By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .
Suzuki–Miyaura Cross-Coupling Reaction
The compound could potentially be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds from a halide and a boron compound .
Benzylic Substitution
The compound could be involved in benzylic substitution reactions . These reactions occur at the benzylic position, which is the carbon atom adjacent to a benzene ring . Both SN1 and SN2 pathways can be followed, depending on the nature of the benzylic halide .
Precursor to α-Substituted Benzylamines
The compound could serve as a precursor to α-substituted benzylamines . These are important intermediates in the synthesis of various pharmaceuticals .
Thiazole Derivative
As a thiazole derivative, this compound could have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Potential Applications in Infrared Detection
Based on its photoelectric properties, the compound could potentially be applied in the field of infrared detectors . This application is still new and requires further research .
properties
IUPAC Name |
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-8-9-18(2)22(14-17)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-12-10-20(11-13-21)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXKNQBAPWRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
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